molecular formula C9H13N3 B018253 (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile CAS No. 107643-44-7

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile

Cat. No. B018253
M. Wt: 163.22 g/mol
InChI Key: ZKVSSPMYOFGSAZ-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of certain protein kinases that play a role in cell proliferation and survival.

Biochemical And Physiological Effects

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of neuroblastoma cells, indicating its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile. One of the main areas of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production, making it more widely available for research purposes.
Conclusion:
In conclusion, (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a valuable compound for scientific research due to its potential therapeutic applications in various fields. Its high potency and specificity make it a valuable tool for studying various biological processes, and its potential use in cancer therapy and neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dicarbonitrile pyrrolidine with 2-propanol in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been studied for its potential therapeutic applications in various fields of scientific research. This compound has been found to exhibit significant antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

107643-44-7

Product Name

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile

InChI

InChI=1S/C9H13N3/c1-7(2)12-8(5-10)3-4-9(12)6-11/h7-9H,3-4H2,1-2H3/t8-,9+

InChI Key

ZKVSSPMYOFGSAZ-DTORHVGOSA-N

Isomeric SMILES

CC(C)N1[C@H](CC[C@H]1C#N)C#N

SMILES

CC(C)N1C(CCC1C#N)C#N

Canonical SMILES

CC(C)N1C(CCC1C#N)C#N

synonyms

2,5-Pyrrolidinedicarbonitrile,1-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

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